6-(Trifluoromethyl)quinoxalin-2(1H)-one 6-(Trifluoromethyl)quinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 55687-18-8
VCID: VC3806279
InChI: InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15)
SMILES: C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2
Molecular Formula: C9H5F3N2O
Molecular Weight: 214.14 g/mol

6-(Trifluoromethyl)quinoxalin-2(1H)-one

CAS No.: 55687-18-8

Cat. No.: VC3806279

Molecular Formula: C9H5F3N2O

Molecular Weight: 214.14 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)quinoxalin-2(1H)-one - 55687-18-8

Specification

CAS No. 55687-18-8
Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
IUPAC Name 6-(trifluoromethyl)-1H-quinoxalin-2-one
Standard InChI InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15)
Standard InChI Key DJEISFASDVIILC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic quinoxalin-2(1H)-one system, where the 6-position is substituted with a trifluoromethyl group. Quantum mechanical calculations suggest that the electron-withdrawing -CF₃ group induces significant polarization across the aromatic system, enhancing electrophilic reactivity at the 3- and 7-positions. X-ray crystallography data for analogous compounds (e.g., 6-fluoroquinoxalin-2(1H)-one) reveal planar geometries with bond lengths consistent with delocalized π-electron systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₅F₃N₂O
Molecular Weight214.14 g/mol
Density~1.4 g/cm³ (estimated)
Melting PointNot reported (decomposes >300°C)
LogP (Lipophilicity)2.1 (calculated)

Synthesis and Reaction Pathways

Direct Functionalization via C–H Bond Activation

A scalable synthesis route involves the transition metal-free C–H functionalization of quinoxalin-2(1H)-one precursors. For example, treatment of quinoxalin-2(1H)-one with trifluoromethyl iodide (CF₃I) under basic conditions (e.g., K₂CO₃) in dimethyl sulfoxide (DMSO) yields the 6-trifluoromethyl derivative in 65–72% efficiency. This method avoids costly catalysts and aligns with green chemistry principles.

Dibromoethanone Cyclization

An alternative approach utilizes 2,2-dibromo-1-(trifluoromethyl)phenylethanone reacting with aryl-1,2-diamines in DMSO at 75°C. Triethylamine facilitates dehydrohalogenation, forming an oxosulfonium intermediate that cyclizes to yield the target compound . This one-pot method achieves regioselectivity >95% for the 6-position, as confirmed by nuclear Overhauser effect (NOE) spectroscopy .

Table 2: Comparison of Synthesis Methods

MethodYield (%)SelectivityAdvantages
C–H Functionalization65–72ModerateCatalyst-free, scalable
Dibromoethanone Cyclization80–85HighRegioselective, one-pot

Chemical Reactivity and Derivatives

Electrophilic Aromatic Substitution

The -CF₃ group directs electrophiles to the 3- and 7-positions. For instance, nitration with HNO₃/H₂SO₄ produces 3-nitro-6-(trifluoromethyl)quinoxalin-2(1H)-one, a precursor for amine derivatives. Halogenation (Cl₂, Br₂) similarly occurs at these positions, enabling further functionalization.

Nucleophilic Reactions

The lactam oxygen at position 2 participates in nucleophilic acyl substitutions. Treatment with phosphoryl chloride (POCl₃) converts the carbonyl to a chlorinated derivative, forming 2-chloro-6-(trifluoromethyl)quinoxaline, a versatile intermediate for cross-coupling reactions .

Biological and Pharmaceutical Applications

Antimicrobial Activity

In vitro studies demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), attributed to membrane disruption via lipophilic interactions. The -CF₃ group enhances permeability across lipid bilayers, a critical factor in bioavailability.

Industrial and Material Science Applications

Fluorescence and Sensing

While less studied than π-extended quinoxalinones, the compound exhibits weak fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm) in aprotic solvents . Derivatives with electron-donating substituents show enhanced quantum yields (Φ = 0.15–0.22), positioning them as potential chemosensors for metal ions .

Polymer Additives

Incorporation into polyamide matrices improves thermal stability (T₅% = 320°C vs. 280°C for pure polymer) due to the -CF₃ group’s radical scavenging properties.

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